1-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one
Overview
Description
1-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one is a complex organic compound with the molecular formula C₁₄H₉ClO₃. This compound is characterized by the presence of two hydroxy groups and a chloro group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction involving the condensation of 5-chloro-2-hydroxybenzaldehyde with 2-hydroxybenzaldehyde in the presence of a base catalyst. The reaction typically proceeds under mild conditions, such as room temperature and atmospheric pressure, to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as column chromatography, ensures the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxylated or dechlorinated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Hydroxylated derivatives and dechlorinated compounds.
Substitution Products: Brominated, nitro-substituted, and other functionalized derivatives.
Scientific Research Applications
1-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one has found applications in various fields of scientific research, including:
Chemistry: The compound serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one exerts its effects involves interactions with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes, modulating biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one is structurally similar to other phenolic compounds, such as:
2-Hydroxyacetophenone
4-Chloro-2-hydroxyacetophenone
2-Acetyl-4-chlorophenol
Uniqueness: What sets this compound apart is its unique combination of hydroxy and chloro groups, which confer distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific chemical reactions and applications.
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Properties
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c16-11-6-8-15(19)12(9-11)14(18)7-5-10-3-1-2-4-13(10)17/h1-9,17,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKSXJSJFXQLSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90821600 | |
Record name | 1-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90821600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6077-18-5 | |
Record name | 1-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90821600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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